molecular formula C18H23N3O2S B2915295 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034372-93-3

2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2915295
CAS No.: 2034372-93-3
M. Wt: 345.46
InChI Key: MMKAONHASSGCRS-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is an organic compound that features a benzylsulfanyl group, a pyrazole ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with formaldehyde and phenylmethanethiol in the presence of sodium hydroxide, followed by reaction with hydrazine hydrate to form the pyrazole ring . The oxane moiety can be introduced through nucleophilic substitution reactions involving oxirane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Derivatives without the benzylsulfanyl group.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is unique due to its combination of a benzylsulfanyl group, a pyrazole ring, and an oxane moiety

Biological Activity

The compound 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a novel chemical entity that incorporates a benzyl sulfanyl group and a pyrazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activities of compounds with similar structures often include anti-inflammatory, anticancer, antimicrobial, and insecticidal properties. The following sections detail specific activities observed in studies related to this compound or its analogs.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. For instance, compounds structurally related to this compound were evaluated for their cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.

Case Study: Cytotoxicity Evaluation

A comparative study involving pyrazole derivatives showed significant cytotoxic effects:

  • IC50 Values :
    • MCF-7: 5.23 ± 0.67 µM
    • SiHa: 3.60 ± 0.45 µM (highest potency)
    • PC-3: 2.97 ± 0.88 µM

Most compounds exhibited selectivity towards cancer cells over normal cells (HEK293T), indicating lower toxicity towards non-cancerous tissues .

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated antimicrobial activities against various pathogens. The compound's structural components may enhance its interaction with microbial enzymes or membranes.

Table: Antimicrobial Efficacy of Related Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa20 µg/mL

These findings suggest that modifications in the pyrazole structure can lead to enhanced antimicrobial activity, which could be further explored for therapeutic applications .

Insecticidal Activity

The compound's potential as an insecticide was assessed through bioassays against common agricultural pests. Studies indicated that certain pyrazole derivatives exhibited significant insecticidal activity.

Case Study: Insecticidal Evaluation

In vitro tests revealed:

  • Mortality Rates :
    • Mythimna separate: 70% mortality at 500 mg/L.
    • Helicoverpa armigera: moderate activity observed.

These results indicate that the compound may serve as a lead for developing new insecticides with lower environmental impact compared to conventional agents .

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells:

  • Inhibition of Enzyme Activity : Many pyrazoles inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Microbial Metabolism : Antimicrobial activity may stem from interference with bacterial cell wall synthesis or protein synthesis.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)20-16-10-19-21(11-16)12-17-8-4-5-9-23-17/h1-3,6-7,10-11,17H,4-5,8-9,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKAONHASSGCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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